molecular formula C10H13NO B13004459 1-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

1-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Cat. No.: B13004459
M. Wt: 163.22 g/mol
InChI Key: QQBMSBICRDMIHR-UHFFFAOYSA-N
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Description

1-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS 25183-42-0) is a high-purity tetrahydroquinolinone scaffold of significant interest in medicinal chemistry and anticancer research. This compound serves as a key synthetic intermediate for developing novel therapeutic agents. Tetrahydroquinoline derivatives have demonstrated potent antiproliferative activities against a diverse panel of human cancer cell lines, including T-lymphocyte cells (CEM), cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) . The mechanism of action for bioactive tetrahydroquinoline derivatives is multifaceted, often involving the induction of mitochondrial membrane depolarization and cellular reactive oxygen species (ROS) production, leading to cell cycle disruption and apoptosis in cancer cells . Furthermore, the tetrahydroquinolinone core is a privileged structure in drug discovery, serving as a versatile scaffold for designing potent inhibitors targeting key signaling pathways such as the PI3K/AKT/mTOR axis, which is crucial for cell survival and proliferation . This product is intended for research purposes as a building block in the synthesis of more complex bioactive molecules and for structure-activity relationship studies. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-methyl-5,6,7,8-tetrahydroquinolin-2-one

InChI

InChI=1S/C10H13NO/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h6-7H,2-5H2,1H3

InChI Key

QQBMSBICRDMIHR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCCC2)C=CC1=O

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminobenzylamine Derivatives

One common synthetic route to 1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one involves the cyclization of 2-aminobenzylamine with β-ketoesters such as ethyl acetoacetate. This method typically uses a base catalyst like sodium ethoxide and requires refluxing in ethanol for several hours to promote ring closure and formation of the tetrahydroquinolinone core.

  • Reaction conditions: Reflux in ethanol, sodium ethoxide as base.
  • Key step: Intramolecular cyclization forming the quinolinone ring.
  • Advantages: Straightforward, moderate to good yields, scalable.
  • Limitations: Requires careful control of reaction time and temperature to avoid side reactions.

This method is widely used for synthesizing 6-amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one and related derivatives, with the amino group introduced via the starting amine.

Two-Step Reaction Using Enaminones and Acyl Meldrum’s Acids (One-Pot Synthesis)

A novel and efficient approach involves a two-step, one-pot reaction between enaminones and acyl Meldrum’s acids, followed by electrophilic cyclization. This method eliminates the need to isolate intermediates, significantly shortening synthesis time and improving overall efficiency.

  • Step 1: Condensation of enaminones with acyl Meldrum’s acids to form intermediates.
  • Step 2: Electrophilic cyclization under acidic conditions (e.g., polyphosphoric acid or p-toluenesulfonic acid).
  • Yields: Moderate (e.g., 15–32%), generally higher than previous multi-step methods.
  • Scope: Allows functionalization at the 4-position and carbonyl at the 5-position, expanding derivative diversity.
  • Limitations: Strong electron-donating groups on substrates may alter reaction pathways, leading to intermolecular condensation rather than cyclization.

This method is notable for its mild conditions, one-pot convenience, and ability to introduce diverse substituents.

Direct functionalization at certain positions of the tetrahydroquinolinone ring can be challenging. A strategy involves converting tetrahydroquinolin-2(1H)-one into 2-chlorotetrahydroquinoline or 2-methoxytetrahydroquinoline via chlorination (using PhP(O)Cl2) or alkylation (using silver carbonate), respectively. Subsequent oxidation and hydrolysis steps allow introduction of functional groups at the 8-position.

  • Key reagents: Phosphoryl chloride derivative for chlorination, silver carbonate for alkylation.
  • Intermediate formation: N-oxides followed by intramolecular disproportionation to acetoxy derivatives.
  • Final steps: Alkaline hydrolysis to remove acetyl groups.
  • Applications: Enables multiway functionalization for further derivatization.

This approach is useful for preparing functionalized tetrahydroquinolinones for biological evaluation.

Oxidation and Reduction Pathways from Methylated Tetrahydroquinolines

Starting from 3-methyl-5,6,7,8-tetrahydroquinoline, oxidation with hydrogen peroxide in acetic acid or manganese dioxide can yield hydroxy or oxo derivatives. Subsequent chlorination with thionyl chloride and further transformations (e.g., reaction with benzoylisothiocyanate) allow access to various substituted tetrahydroquinolinones.

  • Oxidation: Controlled to obtain 8-hydroxy or 8-oxo derivatives.
  • Chlorination: Converts hydroxy to chloro derivatives.
  • Further functionalization: Formation of thiocarbamoyl derivatives and oximes.
  • Reduction: Catalytic hydrogenation or metal alloy reduction to finalize the tetrahydroquinolinone structure.

This multi-step method is well-documented in patent literature and provides access to diverse functionalized analogs.

Comparative Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations Typical Yield
Cyclization of 2-aminobenzylamine with ethyl acetoacetate 2-Aminobenzylamine, ethyl acetoacetate Sodium ethoxide, reflux in ethanol Simple, scalable Moderate control needed Moderate to good
One-pot enaminone + acyl Meldrum’s acid reaction Enaminones, acyl Meldrum’s acids PPA or TsOH, mild heating One-pot, functionalization possible Sensitive to electron-donating groups 15–32%
Chlorination and oxidation of tetrahydroquinolin-2(1H)-one Tetrahydroquinolin-2(1H)-one PhP(O)Cl2, silver carbonate, alkaline hydrolysis Enables multi-position functionalization Multi-step, complex intermediates Variable
Oxidation and reduction from methylated tetrahydroquinolines 3-Methyl-5,6,7,8-tetrahydroquinoline H2O2, MnO2, SOCl2, metal alloy reduction Access to diverse derivatives Multi-step, requires careful control Moderate

Research Findings and Notes

  • The one-pot synthesis using Meldrum’s acid derivatives represents a significant advancement by reducing synthesis time and increasing functional group diversity on the tetrahydroquinolinone core.
  • Functionalization at the 8-position often requires indirect methods involving chlorination and oxidation due to the difficulty of direct substitution.
  • The cyclization of 2-aminobenzylamine derivatives remains a reliable and widely used method for preparing the core structure with good yields and straightforward procedures.
  • Oxidation and reduction sequences from methylated tetrahydroquinolines provide access to various functionalized analogs but involve more steps and careful reaction control.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline-2-one derivatives, while reduction could produce different tetrahydroquinoline compounds.

Scientific Research Applications

1-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Reference
1-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one N1-CH₃ 163.22 Not reported Intermediate for bioactive molecules
1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one N1-Ph 225.27 218.5–220.0 Anti-fibrosis (IC₅₀: ~10 μM)
5-Hydroxy-1-phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one N1-Ph, C5-OH 241.27 186.5–187.3 Anti-proliferative (NIH3T3 cells)
4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one C4-OH 165.19 Not reported Antimicrobial

Key Observations :

  • Ketone Position : Moving the ketone from C2 (target) to C4 (as in 4-hydroxy analog ) alters hydrogen-bonding capacity, impacting receptor binding in biological systems.

Physicochemical and Spectral Properties

Table 3: Spectroscopic Data Comparison

Compound Name IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals, δ ppm) MS (m/z) Reference
1-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one 1671 2.37 (q, CH₂), 3.78 (s, CH₃) 323.1760 [M+H]⁺
1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one 1663 7.41–7.53 (m, Ar-H), 3.85 (s, CH₃) 241 (M⁺)
4-Hydroxyquinolin-2(1H)-one 3447 (OH) 6.99 (t, H-6), 7.95 (d, H-5) 297 (M⁺)

Key Insights :

  • The methyl group’s NMR signal at δ 3.78 (s) in the target compound is distinct from phenyl protons (δ 7.41–7.53) in analogs .
  • Hydroxyl groups (e.g., 4-OH in ) introduce broad IR stretches (~3447 cm⁻¹) and downfield-shifted aromatic protons.

Stability and Reactivity

  • Thermal Stability : Phenyl-substituted analogs (e.g., ) exhibit higher melting points (~220°C) than methyl derivatives, suggesting stronger intermolecular interactions.

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